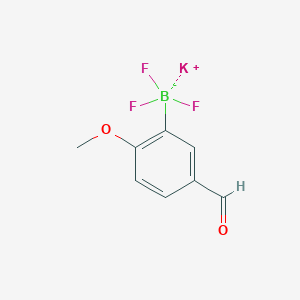
Potassium trifluoro(5-formyl-2-methoxyphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide is a chemical compound with the molecular formula C8H7BF3KO2 It is a boron-containing compound that features a trifluoroborate group attached to a phenyl ring substituted with a formyl and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide typically involves the reaction of 5-formyl-2-methoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoroborate compound. The general reaction scheme is as follows:
5-formyl-2-methoxyphenylboronic acid+KHF2→potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Potassium trifluoro(5-carboxy-2-methoxyphenyl)boranuide.
Reduction: Potassium trifluoro(5-hydroxymethyl-2-methoxyphenyl)boranuide.
Substitution: Various biaryl compounds depending on the coupling partner.
Aplicaciones Científicas De Investigación
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Medicine: May be used in the development of pharmaceuticals due to its ability to form complex organic structures.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide in chemical reactions involves the activation of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the phenyl ring and the coupling partner. The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro(5-fluoro-2-methoxyphenyl)boranuide
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide
Uniqueness
Potassium trifluoro(5-formyl-2-methoxyphenyl)boranuide is unique due to the presence of both formyl and methoxy groups on the phenyl ring, which provides additional reactivity and functionalization options compared to similar compounds. This makes it a valuable reagent in organic synthesis and material science.
Propiedades
Fórmula molecular |
C8H7BF3KO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
potassium;trifluoro-(5-formyl-2-methoxyphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
Clave InChI |
NZWMHWHWKNJPNK-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Aminoethyl)piperazin-1-yl]ethan-1-ol trihydrochloride](/img/structure/B15298341.png)
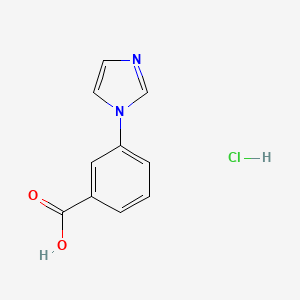
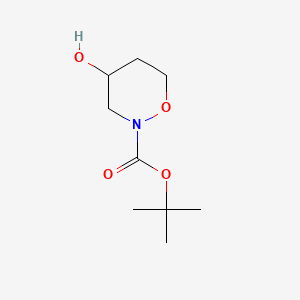
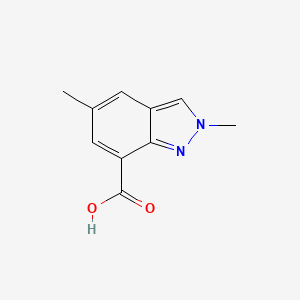
![[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15298364.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-7H-purin-6-amine](/img/structure/B15298378.png)
![3-{[(Tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoic acid](/img/structure/B15298386.png)

![[1-(Methoxymethyl)-3-methylidenecyclobutyl]methanamine](/img/structure/B15298396.png)

![4-[(Phenylmethoxy)carbonyl]-1-piperazinebutanoic acid](/img/structure/B15298406.png)
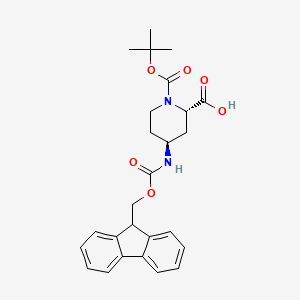
![4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-[(4-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15298430.png)
